molecular formula C17H38BrN B12312713 n-Tetradecyltrimethylammonium-d38 Bromide

n-Tetradecyltrimethylammonium-d38 Bromide

Cat. No.: B12312713
M. Wt: 374.63 g/mol
InChI Key: CXRFDZFCGOPDTD-XQYPXMAKSA-M
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Description

n-Tetradecyltrimethylammonium-d38 Bromide is a deuterium-labeled version of n-Tetradecyltrimethylammonium Bromide. It is a cationic surfactant with an asymmetrical structure, commonly used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tetradecyltrimethylammonium-d38 Bromide involves the deuteration of n-Tetradecyltrimethylammonium Bromide. This process typically includes the substitution of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The product is then purified and characterized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

n-Tetradecyltrimethylammonium-d38 Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution reactions can yield various quaternary ammonium salts .

Scientific Research Applications

n-Tetradecyltrimethylammonium-d38 Bromide is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of n-Tetradecyltrimethylammonium-d38 Bromide involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, altering their properties. This interaction can affect various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    n-Tetradecyltrimethylammonium Bromide: The non-deuterated version with similar surfactant properties.

    Dodecyltrimethylammonium Bromide: A shorter-chain analogue with different surfactant characteristics.

    Hexadecyltrimethylammonium Bromide: A longer-chain analogue with enhanced surfactant properties

Uniqueness

n-Tetradecyltrimethylammonium-d38 Bromide is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .

Properties

Molecular Formula

C17H38BrN

Molecular Weight

374.63 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl-tris(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

CXRFDZFCGOPDTD-XQYPXMAKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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